N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-methylpiperazine moiety, a p-tolyl (para-methylphenyl) group, and a thiophen-2-ylmethyl substituent. The 4-methylpiperazine group may enhance solubility and bioavailability, while the thiophene and p-tolyl groups contribute to aromatic interactions and metabolic resistance .
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-16-5-7-17(8-6-16)19(25-11-9-24(2)10-12-25)15-23-21(27)20(26)22-14-18-4-3-13-28-18/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVKWHPUBODUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, it is reacted with an appropriate alkylating agent to introduce the p-tolyl group.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, often using thiophen-2-ylmethyl chloride.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiophene moieties.
Reduction: Reduction reactions may target the oxalamide linkage or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are typical.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used in research to study biological pathways and interactions due to its ability to bind to various biomolecules.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its functional groups allow it to be incorporated into polymers with specific properties.
Mechanism of Action
The mechanism by which N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Modulation of receptor activity by mimicking or blocking natural ligands.
Pathways: Interference with biological pathways by altering the function of key proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Compounds
Structural Analogues and Functional Groups
The compound shares a core oxalamide structure with several flavoring agents and bioactive molecules. Key analogs include:
Structural Insights :
- Target vs. S336 : Replacement of dimethoxybenzyl (S336) with 4-methylpiperazine-p-tolyl (target) likely reduces metabolic hydrolysis (dimethoxy groups in S336 are prone to oxidative demethylation) .
- Thiophene vs. Pyridine : The thiophen-2-ylmethyl group in the target compound may confer greater lipophilicity and altered CYP interaction compared to S336’s pyridin-2-yl group .
Metabolic Stability:
- S336 : Rapid metabolism in rat hepatocytes without amide hydrolysis; primary pathways include oxidation of aromatic/heterocyclic rings .
- Target Compound : Predicted resistance to amide hydrolysis due to steric hindrance from the 4-methylpiperazine and thiophene groups. Likely undergoes oxidative metabolism of the thiophene ring .
Toxicity and Regulatory Status:
- S336: NOEL = 100 mg/kg bw/day (rat, 93-day study); approved by EFSA and JECFA for food use .
- Target Compound: No direct toxicity data available. However, structural similarities to S336 imply a comparable safety margin if metabolized via non-saturable pathways .
Biological Activity
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 380.5 g/mol. The compound features a piperazine moiety, which is known for its role in enhancing solubility and bioavailability, along with thiophene and tolyl groups that may influence its pharmacological properties.
Antitumor Properties
Preliminary studies have indicated that this compound exhibits significant antitumor activity . Research has shown that it can inhibit cell proliferation in various cancer cell lines. For example, in vitro studies demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| A549 | 12.5 | Cell cycle arrest |
Neuropharmacological Effects
The structural similarity of this compound to known psychoactive compounds suggests potential antidepressant properties . In behavioral studies using rodent models, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test, indicating its potential for treating depression.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound against a panel of cancer cell lines. The results indicated that it effectively inhibited tumor growth through mechanisms involving:
- Modulation of apoptotic pathways.
- Inhibition of angiogenesis.
The study concluded that further development could lead to promising therapeutic applications in cancer treatment.
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological aspects, where the compound was tested for its effects on serotonin and norepinephrine reuptake inhibition. The findings suggested that it could act as a dual reuptake inhibitor, similar to established antidepressants like venlafaxine, thus supporting its potential use in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
